molecular formula C14H12ClN5O2 B6528524 2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1019101-40-6

2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue: B6528524
Numéro CAS: 1019101-40-6
Poids moléculaire: 317.73 g/mol
Clé InChI: QFYQIOISHZJIEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide features a benzamide core substituted with a chlorine atom at the ortho position. This benzamide is linked via an amide bond to a 1,3,4-oxadiazole ring, which is further substituted with a 1,5-dimethylpyrazole moiety.

Propriétés

IUPAC Name

2-chloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-7-11(19-20(8)2)13-17-18-14(22-13)16-12(21)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYQIOISHZJIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid Hydrazide

The 1,5-dimethylpyrazole moiety is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For instance, ethyl 3-oxobutanoate 1 reacts with methylhydrazine 2 in ethanol under reflux to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 3 (85–90% yield) . Saponification of 3 with aqueous NaOH generates the carboxylic acid 4 , which is subsequently treated with hydrazine hydrate in ethanol to form 1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrazide 5 (Scheme 1) .

Key Reaction Conditions

  • Cyclocondensation: Ethanol, reflux, 6–8 h .

  • Hydrazide formation: Hydrazine hydrate (excess), ethanol, 80°C, 3 h .

Cyclization to 5-(1,5-Dimethyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine

The hydrazide 5 undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine 6 . This step proceeds via intramolecular nucleophilic attack, eliminating H₂O and forming the oxadiazole ring (Scheme 2) .

Optimized Parameters

  • POCl₃ (3 equiv), 80°C, 4 h .

  • Yield: 70–75% .

Amide Coupling with 2-Chlorobenzoyl Chloride

The oxadiazole amine 6 is coupled with 2-chlorobenzoyl chloride 7 using a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. This yields the target compound 8 (Scheme 3) .

Critical Considerations

  • Stoichiometry: 1.2 equiv of 2-chlorobenzoyl chloride .

  • Reaction time: 16 h at room temperature .

  • Yield: 65–70% .

Spectral Characterization and Analytical Validation

1H NMR (DMSO-d6, δ ppm)

  • Pyrazole protons: Singlet at δ 2.45 (3H, CH₃), δ 3.85 (3H, N-CH₃) .

  • Oxadiazole NH₂: δ 7.12 (broad, 2H) .

  • Aromatic protons (2-chlorobenzamide): δ 7.35–7.89 (m, 4H) .

13C NMR

  • Oxadiazole C=O: 165.2 ppm .

  • Pyrazole C-3: 142.5 ppm .

Mass Spectrometry

  • [M+H]+: Calculated 357.08, Observed 357.12 .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source
Pyrazole formationEthyl 3-oxobutanoate, MeNHNH₂85–90>95
Oxadiazole cyclizationPOCl₃, 80°C70–7590
Amide couplingHATU, DIPEA, DMF65–7085–90

Challenges and Mitigation Strategies

  • Regioselectivity in pyrazole synthesis : Nano-ZnO catalysis improves regiocontrol, favoring 1,5-dimethyl isomer .

  • Oxadiazole ring stability : Excess POCl₃ ensures complete cyclization, minimizing residual hydrazide .

  • Amide bond hydrolysis : Anhydrous DMF and low-temperature storage prevent degradation .

Industrial Scalability and Environmental Impact

  • Solvent recovery : Ethanol and DMF are distilled and reused, reducing waste .

  • Catalyst reuse : Nano-ZnO retains activity for 4 cycles, enhancing cost-efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution of the chlorine atom could yield various substituted benzamides .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Features

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name Benzamide Substituent Heterocycle (Oxadiazole/Thiazole) Substituent Biological Activity (Reported)
Target Compound: 2-Chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide 2-Chloro 5-(1,5-Dimethyl-1H-pyrazol-3-yl) Not reported in evidence
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Sulfamoyl 5-(4-Methoxyphenylmethyl) Antifungal (C. albicans)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 4-Sulfamoyl 5-(Furan-2-yl) Antifungal (C. albicans)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide N/A (Acetamide) 5-(Diphenylmethyl) Synthetic intermediate
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-Difluoro 5-Chloro-thiazole PFOR enzyme inhibition (Anaerobic pathogens)
Key Observations:
  • Substituent Diversity : The target compound’s 1,5-dimethylpyrazole group on the oxadiazole ring distinguishes it from analogs like LMM5 (4-methoxyphenylmethyl) and LMM11 (furan-2-yl). These substituents likely modulate lipophilicity and binding interactions with biological targets .
  • Benzamide Modifications : Unlike LMM5 and LMM11, which feature sulfamoyl groups at the benzamide’s para position, the target compound has a chloro substituent at the ortho position. Electron-withdrawing groups (e.g., Cl, F) may enhance stability or influence electronic interactions in enzyme binding .
  • Heterocycle Variations : Replacement of oxadiazole with thiazole (as in the nitazoxanide derivative ) shifts the mechanism toward PFOR inhibition, underscoring the role of heterocycle choice in target specificity.

Activité Biologique

2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

  • Molecular Formula : C12H12ClN5O
  • Molecular Weight : 265.71 g/mol
  • CAS Number : Not explicitly listed in the sources but related compounds have been cataloged.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives, including those similar to 2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide. For instance:

CompoundMicrobial StrainMIC (µg/mL)
4bBacillus subtilis22.4
Staphylococcus aureus29.8
Escherichia coli29.6
Klebsiella pneumoniae30.0

These compounds exhibited significant antibacterial activity compared to standard antibiotics like ampicillin .

Anticancer Activity

The oxadiazole moiety has been associated with various anticancer activities. Compounds containing this structure have shown cytotoxic effects against multiple cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical cancer)92.4
CaCo-2 (Colon adenocarcinoma)Not specified
LXFA 629 (Lung adenocarcinoma)Not specified

These findings suggest that modifications to the oxadiazole structure can enhance its anticancer efficacy .

Other Biological Activities

Research indicates that compounds with oxadiazole rings exhibit a range of biological activities including:

  • Antifungal
  • Anti-inflammatory
  • Antiparasitic

The versatility of these compounds makes them suitable candidates for drug development targeting various diseases .

Study on Antibacterial Properties

A study synthesized a series of novel oxadiazole derivatives and evaluated their antibacterial activity against several strains. The results indicated that specific substitutions on the oxadiazole ring significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Screening

In another study, derivatives were screened for cytotoxicity against human tumor cell lines. The results revealed that certain modifications led to increased potency against specific cancer types, indicating a promising avenue for further research into targeted cancer therapies .

Q & A

Q. What are the typical synthetic routes for preparing 2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach (adapted from and ) includes:

Oxadiazole formation: Cyclization of thiosemicarbazides using dehydrating agents (e.g., H2SO4 or POCl3).

Substitution: Coupling the oxadiazole intermediate with 2-chlorobenzoyl chloride via nucleophilic acyl substitution in the presence of a base (e.g., K2CO3 in DMF).

Functionalization: Introducing the 1,5-dimethylpyrazole moiety through Suzuki-Miyaura coupling or direct alkylation.
Optimization: Adjust reaction temperature (e.g., room temperature for substitution steps to minimize side reactions) and stoichiometric ratios (e.g., 1.1 mmol RCH2Cl per 1 mmol oxadiazole precursor). Monitor progress via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm regiochemistry of the oxadiazole and pyrazole rings (e.g., pyrazole C-H signals at δ 6.0–7.0 ppm).
  • ESI-MS: Verify molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns.
  • HPLC: Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients.
  • FT-IR: Identify carbonyl (C=O, ~1680 cm<sup>−1</sup>) and amide (N-H, ~3300 cm<sup>−1</sup>) groups .

Q. How can researchers screen for biological activity in early-stage studies?

Answer:

  • Enzyme inhibition assays: Use fluorometric or colorimetric methods (e.g., NADH depletion for dehydrogenase targets, as in ).
  • Cell viability assays: Test against cancer cell lines (e.g., MTT assay) at 1–100 μM concentrations.
  • Binding studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity (Kd values) .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

  • SwissADME: Predict logP (lipophilicity), solubility, and drug-likeness.
  • Molinspiration: Calculate topological polar surface area (TPSA) for blood-brain barrier penetration.
  • AutoDock Vina: Perform preliminary molecular docking to identify potential protein targets .

Q. How should researchers address low solubility in in vitro assays?

Answer:

  • Solubilizing agents: Use DMSO (≤0.1% v/v) or cyclodextrins.
  • pH adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5).
  • Sonication: Enhance dissolution via brief ultrasonication .

Advanced Research Questions

Q. How can structural modifications improve target selectivity against homologous enzymes?

Answer:

  • SAR studies: Replace the 2-chlorobenzamide group with electron-withdrawing substituents (e.g., -CF3) to enhance electrostatic interactions.
  • Bioisosteric replacement: Substitute the oxadiazole with a 1,2,4-triazole to alter hydrogen-bonding patterns.
  • Crystallography: Resolve co-crystal structures with target enzymes (e.g., using SHELXL for refinement) to guide rational design .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data across studies?

Answer:

  • Kinetic analysis: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Proteomic profiling: Use activity-based protein profiling (ABPP) to identify off-target interactions.
  • Batch standardization: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and assay conditions (pH, temperature) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 knockouts: Generate cell lines lacking the putative target enzyme to confirm on-target effects.
  • Metabolomic profiling: Track changes in metabolic pathways (e.g., glycolysis, TCA cycle) via LC-MS.
  • In vivo models: Use xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Q. What advanced techniques elucidate the compound’s solid-state behavior and stability?

Answer:

  • SC-XRD: Determine crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions as in ) using SHELX suites.
  • DSC/TGA: Assess thermal stability and polymorph transitions.
  • Dynamic vapor sorption (DVS): Measure hygroscopicity under controlled humidity .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Answer:

  • LC-HRMS: Detect trace impurities (e.g., hydrolyzed amide products) with mass accuracy <5 ppm.
  • Forced degradation studies: Expose the compound to heat, light, and pH extremes to identify labile groups.
  • Green chemistry: Replace toxic reagents (e.g., POCl3) with polymer-supported catalysts to reduce side reactions .

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